molecular formula C9H6N2O2 B1605747 4-Nitroquinoline CAS No. 3741-15-9

4-Nitroquinoline

Cat. No. B1605747
CAS RN: 3741-15-9
M. Wt: 174.16 g/mol
InChI Key: ZPVSFHWMXABGPU-UHFFFAOYSA-N
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Description

4-Nitroquinoline is a quinoline derivative and a tumorigenic compound . It is a carcinogenic and mutagenic chemical . It has a heterocyclic aromatic structure and the same basic chemical formula of C9H6N2O2 .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 4-Nitroquinoline is C9H6N2O2 . Its molecular weight is 174.16 g/mol . The structure of 4-Nitroquinoline includes a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

4-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It induces DNA lesions usually corrected by nucleotide excision repair .


Physical And Chemical Properties Analysis

4-Nitroquinoline is yellow to brown in color . It has a melting point of 154-156 °C (lit.) . It is soluble in acetone .

Scientific Research Applications

Application in Cancer Research

  • Specific Scientific Field: Cancer Research .
  • Summary of the Application: 4-Nitroquinoline N-oxide (4-NQO) and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It is used as a model compound to study its carcinogenic effects .
  • Methods of Application: The interaction between 4-NQO and immune cells both in vivo and in vitro is determined, and its effect on oral squamous cell carcinoma (OSCC) progression is studied in a murine model .
  • Results or Outcomes: 4-NQO induced tumor transition from pre-malignant lesions to OSCC by altering certain immune cells systemically . The reduction in cell viability, increase in DNA damage response marker, and induction of apoptosis were more pronounced in B than T cells .

Application in Electrochemical Sensing

  • Specific Scientific Field: Electrochemical Sensing .
  • Summary of the Application: 4-Nitroquinoline n-oxide (4-NQO) is detected in human blood serum and saliva samples using an ultra-sensitive electrochemical sensor .
  • Methods of Application: The as-prepared composites were fabricated on a glass carbon electrode (GCE), and its electrochemical activities for the determination of 4-NQO were investigated using various electrochemical techniques .
  • Results or Outcomes: The NiCo2S4-Ms showed a very low detection limit of 2.29 nM and a wider range of 0.005 to 596.64 µM for detecting 4-NQO .

Application in Genetic Research

  • Specific Scientific Field: Genetic Research .
  • Summary of the Application: 4-Nitroquinoline 1-oxide (4-NQO) is a highly carcinogenic chemical that induces mutations in bacteria, fungi, and animals through the formation of bulky purine adducts . It has been used widely in the study of DNA damage and DNA repair and to generate mutants for genetic screens .
  • Methods of Application: Mutant strains generated from two independent genetic screens were used to determine the full mutagenic spectrum of 4-NQO in Aspergillus nidulans .
  • Results or Outcomes: Analysis of 3994 mutations from 38 mutant strains reveals that 4-NQO induces substitutions in both guanine and adenine residues, although with a 19-fold preference for guanine .

Application in Chemical Research and Development

  • Specific Scientific Field: Chemical Research and Development .
  • Summary of the Application: 4-Nitroquinoline N-oxide is a quinoline derivative widely used in chemical research and development .
  • Methods of Application: The specific methods of application in this field can vary widely depending on the specific research or development project .
  • Results or Outcomes: The outcomes can also vary widely, but the use of 4-Nitroquinoline N-oxide in this field has contributed to numerous advancements in chemical research and development .

Application in UV Light Mimicry

  • Specific Scientific Field: Environmental Science .
  • Summary of the Application: 4-Nitroquinoline is known to mimic the biological effects of ultraviolet light on various organisms .
  • Methods of Application: The specific methods of application in this field can vary widely depending on the specific research or development project .
  • Results or Outcomes: The outcomes can also vary widely, but the use of 4-Nitroquinoline in this field has contributed to numerous advancements in understanding the effects of UV light on organisms .

Application in DNA Damage and Repair Studies

  • Specific Scientific Field: Molecular Biology .
  • Summary of the Application: 4-Nitroquinoline has been used widely in the study of DNA damage and DNA repair .
  • Methods of Application: 4-Nitroquinoline induces DNA lesions usually corrected by nucleotide excision repair .
  • Results or Outcomes: The outcomes of these studies have contributed to a deeper understanding of DNA damage and repair mechanisms .

Safety And Hazards

4-Nitroquinoline is classified as a carcinogen (Category 1B), meaning it may cause cancer . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

4-Nitroquinoline is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It is also used in research to study its carcinogenic effects . Future research may focus on understanding its exact mechanism of action and finding ways to mitigate its harmful effects.

properties

IUPAC Name

4-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVSFHWMXABGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190849
Record name Quinoline, 4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroquinoline

CAS RN

3741-15-9
Record name 4-Nitroquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitroquinoline
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Synthesis routes and methods

Procedure details

Using a similar reactor as in Synthesis Example 1, chinaldine (14.3 parts), 4-nitrophthalic acid (21.1 parts), zinc chloride (13.6 parts) and ODB (100 parts) were charged, followed by refluxing for 2 hours under stirring. The reaction mixture was filtered, and the filter cake was thoroughly washed with water and then dried to obtain 4-nitroquinoline. In a similar manner as in Synthesis Example 1, the 4-nitroquinoline was reduced for amination, followed by amidation with 2-bromoisobutyric acid bromide to obtain a 2-bromoisobutyric acid substitute. This will be called “Quinoline-1”. In a similar manner as in Synthesis Example 3, the structure of Quinoline-1 was confirmed by NMR and IR. By HPLC, its purity was determined to be 91.0%. By an elemental analysis, the bromine content was found to be 16.5%. A maximum absorption wavelength was measured by the spectrophotometer, and as a result, λmax=445 nm. The structural formula is shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,000
Citations
D Kanojia, MM Vaidya - Oral oncology, 2006 - Elsevier
Human oral cancer is the sixth largest group of malignancies worldwide and single largest group of malignancies in the Indian subcontinent. Seventy percent of premalignant cancers …
Number of citations: 353 www.sciencedirect.com
B Bailleul, P Daubersies… - Japanese journal of …, 1989 - ncbi.nlm.nih.gov
… In particular, studies of numerous derivatives were carried out: the non-carcino-genic character of quinoline 1-oxide, 4-nitroquinoline and 3-methyl-4NQO (3Me-4NQO) demonstrates …
Number of citations: 89 www.ncbi.nlm.nih.gov
W NAKAHARA, F FUKUOKA, T SUGIMURA - Gann, 1957 - jstage.jst.go.jp
… derivatives of 1, 4-naphthoquinone and 4-nitroquinoline-N-oxide and its derivatives, and, in … demonstrates that 4-nitroquinoline-N-oxide is a powerful carcinogen. 4-Nitroquinoline-N-…
Number of citations: 319 www.jstage.jst.go.jp
M Nagao, T Sugimura - Advances in cancer research, 1976 - Elsevier
Publisher Summary Studies on chemical carcinogenesis have three main purposes. First is to elucidate carcinogenic mechanisms, second is to prevent possible carcinogenic hazard …
Number of citations: 164 www.sciencedirect.com
T Nunoshiba, B Demple - Cancer Research, 1993 - AACR
… We found that 4-nitroquinoline-iV-oxide (4NQO) is a powerful inducer of soxS, > 10-fold … one of the quinoline-DNA base adducts formed in cells treated with 4-nitroquinoline-l-oxide. …
Number of citations: 193 aacrjournals.org
Y Arima, C Nishigori, T Takeuchi, S Oka… - Toxicological …, 2006 - academic.oup.com
4-Nitroquinoline 1-oxide (4NQO) is thought to elicit its carcinogenicity by producing DNA adducts after being metabolized to 4-hydroxyaminoquinoline 1-oxide, which forms 8-…
Number of citations: 143 academic.oup.com
T Okabayashi, A Yoshimoto - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… or carcinogenic activities as powerful as 4-nitroquinoline 1-oxide. The … made on the biological action of 4-nitroquinoline 1-oxide, … is the primary reaction of 4nitroquinoline 1-oxide in the …
Number of citations: 79 www.jstage.jst.go.jp
M Ikenaga, H Ichikawa-Ryo, S Kondo - Journal of molecular biology, 1975 - Elsevier
The potent carcinogen, 4-nitroquinoline 1-oxide, is known to mimic the biological effects of ultraviolet light on various living organisms. We conclude that the 4NQO † effects on …
Number of citations: 147 www.sciencedirect.com
M Tatematsu, M Takahashi, S Fukushima… - Journal of the …, 1975 - academic.oup.com
… by 4-nitroquinoline-1-oxide (NQO) in male Wistar rats. Nine groups of rats were treated as … increased the induction of squamous cell carcinomas by 4-nitroquinoline-l-oxide (NQO) in the …
Number of citations: 288 academic.oup.com
DJ Downes, M Chonofsky, K Tan… - G3: Genes …, 2014 - academic.oup.com
4-Nitroquinoline 1-oxide (4-NQO) is a highly carcinogenic chemical that induces mutations in bacteria, fungi, and animals through the formation of bulky purine adducts. 4-NQO has …
Number of citations: 54 academic.oup.com

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